molecular formula C6H6N2O3 B1267396 1-N-Acetyluracil CAS No. 40338-28-1

1-N-Acetyluracil

Cat. No.: B1267396
CAS No.: 40338-28-1
M. Wt: 154.12 g/mol
InChI Key: NFYCBODEFCKFDM-UHFFFAOYSA-N
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Description

1-N-Acetyluracil is a derivative of uracil, a naturally occurring pyrimidine base found in ribonucleic acid (RNA). This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by the presence of an acetyl group at the nitrogen-1 position of the uracil ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Acetyluracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, N3-substituted 5-acetyluracils derived from corresponding N3-substituted 5-acetylcytosines can be used as versatile functional precursors. . The alkylation process typically involves the use of alkyl halides, analides, or amino acids/esters under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 1-N-Acetyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Alkylation at the nitrogen-1 position is a common substitution reaction for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Alkyl halides, analides, or amino acids/esters are used for alkylation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions yield 1,3-disubstituted 5-acetyluracils .

Scientific Research Applications

1-N-Acetyluracil has a wide range of scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various uracil derivatives, which are used in the study of nucleic acid chemistry and the development of peptide non-nucleic acid monomers.

    Biology: The compound is used in the study of nucleic acids and their interactions with proteins and other biomolecules.

    Medicine: this compound and its derivatives have potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-N-Acetyluracil involves its interaction with specific molecular targets and pathways. The acetyl group at the nitrogen-1 position may influence the compound’s binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic and biological effects.

Comparison with Similar Compounds

    1,3-Disubstituted 5-Acetyluracils: These compounds are synthesized by alkylation at the nitrogen-1 position and share similar chemical properties with 1-N-Acetyluracil.

    6-Substituted Uracil Derivatives: These derivatives contain various substituents at the sixth position of the uracil ring and exhibit different pharmacological activities.

Uniqueness: this compound is unique due to the presence of the acetyl group at the nitrogen-1 position, which imparts distinct chemical reactivity and biological activity. This structural modification differentiates it from other uracil derivatives and contributes to its specific applications in scientific research and industry.

Properties

IUPAC Name

1-acetylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4(9)8-3-2-5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYCBODEFCKFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313068
Record name NSC266142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40338-28-1
Record name NSC266142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC266142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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